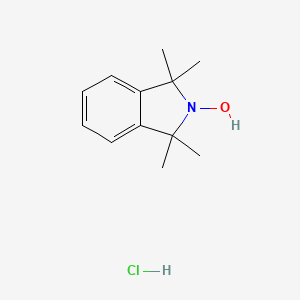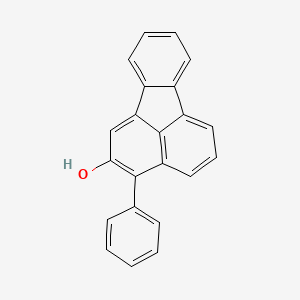
2-Fluoranthenol, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoranthenol, 3-phenyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a fluoranthene ring system, which is further substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoranthenol, 3-phenyl- can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an aryl halide and magnesium in an anhydrous ether solvent. This Grignard reagent is then reacted with a suitable fluoranthene derivative to introduce the phenyl group at the desired position .
Industrial Production Methods: Industrial production of 2-Fluoranthenol, 3-phenyl- may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoranthenol, 3-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-Fluoranthenol, 3-phenyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoranthenol, 3-phenyl- involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Naphthol: Contains a hydroxyl group attached to a naphthalene ring.
Biphenylol: Features two benzene rings connected by a single bond with a hydroxyl group on one of the rings.
Uniqueness: 2-Fluoranthenol, 3-phenyl- is unique due to its combination of a fluoranthene ring system with a phenyl group, providing distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other phenols or aromatic compounds may not be suitable .
Eigenschaften
CAS-Nummer |
185419-72-1 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
3-phenylfluoranthen-2-ol |
InChI |
InChI=1S/C22H14O/c23-20-13-19-16-10-5-4-9-15(16)17-11-6-12-18(22(17)19)21(20)14-7-2-1-3-8-14/h1-13,23H |
InChI-Schlüssel |
SQIJHMBZYRBROZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4C5=CC=CC2=C53)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,16,17-Trioxadispiro[5.1.7~8~.2~6~]heptadecane](/img/structure/B14261251.png)
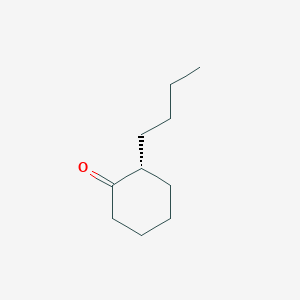
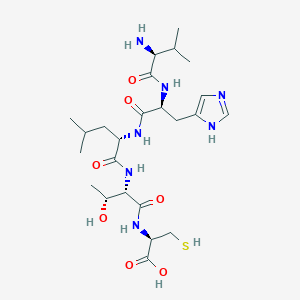



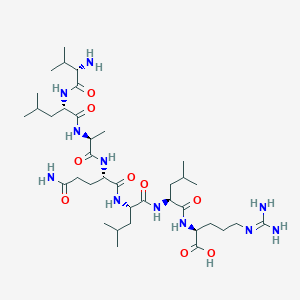
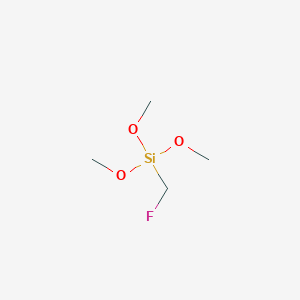
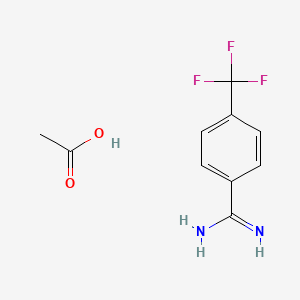
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
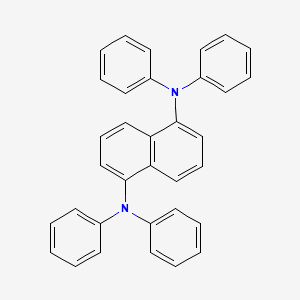
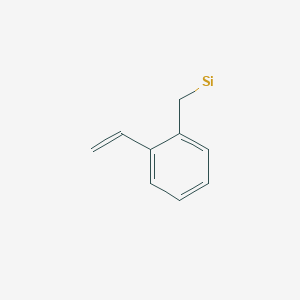
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
